molecular formula C9H14O2 B2737678 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 2138147-10-9

4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B2737678
CAS No.: 2138147-10-9
M. Wt: 154.209
InChI Key: DNAZUAVTUMONLH-UHFFFAOYSA-N
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Description

4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C9H14O2, and it has a molecular weight of 154.21 g/mol . The compound is characterized by its bicyclic framework, which includes a carboxylic acid functional group and a methyl substituent.

Preparation Methods

The synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid typically involves cycloaddition reactions and subsequent functional group transformations. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and carboxylation steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid can be compared with other bicyclic compounds such as 7-Oxabicyclo[2.2.1]heptane and bicyclo[2.2.1]heptane derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of a carboxylic acid group and a methyl substituent in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.

Properties

IUPAC Name

4-methylbicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-5-2-6-3-7(6)4-8(5)9(10)11/h5-8H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAZUAVTUMONLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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